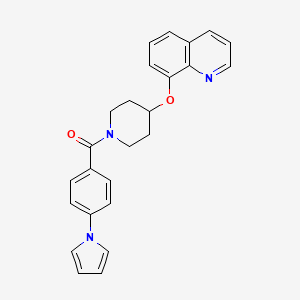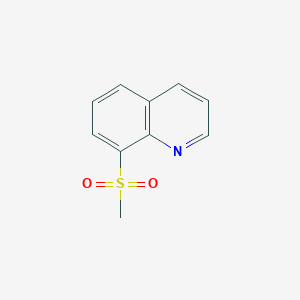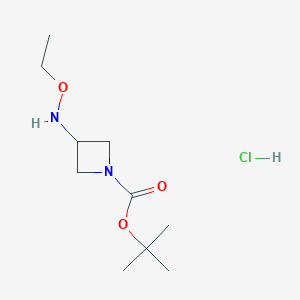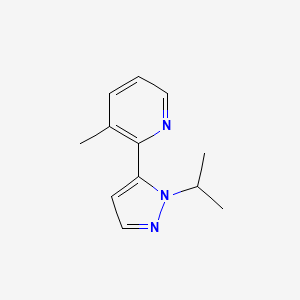
3-Benzoyl-6-ethoxy-4-(4-ethylpiperazin-1-yl)quinoline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-Benzoyl-6-ethoxy-4-(4-ethylpiperazin-1-yl)quinoline hydrochloride” is a quinoline derivative. Quinolines are aromatic compounds that contain two fused rings, a benzene ring and a pyridine ring . This particular compound has several functional groups attached to the quinoline core, including a benzoyl group, an ethoxy group, and an ethylpiperazinyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinoline core, with the various functional groups attached at the 3, 4, and 6 positions . The exact structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis
Quinoline derivatives can undergo a variety of chemical reactions, depending on the specific functional groups present . For example, the ethoxy group could undergo reactions typical of ethers, while the piperazine ring could participate in reactions involving nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the polar functional groups and the aromatic rings in this compound could influence its solubility, melting point, and other properties .Applications De Recherche Scientifique
Facile Synthesis and Ring Transformations
Research demonstrates the synthesis and transformation of quinoline derivatives, highlighting their versatility in chemical reactions. One study details the facile synthesis and ring transformations of spiro-[cyclobutene-1, 2'(1H)-quinoxaline], a process that may be relevant to the synthesis or functional modification of similar compounds like 3-Benzoyl-6-ethoxy-4-(4-ethylpiperazin-1-yl)quinoline hydrochloride (Y. Kurasawa et al., 1984).
Reactivity and Synthesis of Novel Quinazoline Derivatives
Another area of research involves the reactivity of ethoxyquinazolin derivatives and their use in synthesizing new compounds with potential antimicrobial activity. This research is indicative of the chemical reactivity and potential applications in developing new materials or drugs (M. El-Hashash et al., 2011).
Synthesis and Biological Activity
Studies on the synthesis and biological activity of furoquinolines, including derivatives of 3-Benzoyl-4-hydroxyquinolines, underscore the exploration of quinoline compounds in biological contexts. These compounds have been screened for various biological activities, providing a foundation for further research into their potential therapeutic applications (J. Sharada et al., 1987).
Catalysts for Ketone Reduction
Research into the preparation of pincer-functionalized quinoline derivatives for use as catalysts in ketone reduction demonstrates the application of quinoline compounds in catalysis. Such studies could offer insights into the design of novel catalysts based on quinoline structures for industrial and pharmaceutical synthesis processes (S. Facchetti et al., 2016).
Synthesis for Pharmacokinetic and Pharmacodynamic Evaluation
The preparation of quinoline derivatives for pharmacokinetic and pharmacodynamic evaluations signifies the role of these compounds in drug development, focusing on their synthesis and potential as pharmacologically active agents (Theodore S. T. Wang et al., 1995).
Mécanisme D'action
Target of Action
Compounds with a piperazine moiety, such as “3-Benzoyl-6-ethoxy-4-(4-ethylpiperazin-1-yl)quinoline hydrochloride”, often interact with neurotransmitter receptors, particularly dopamine and serotonin receptors .
Mode of Action
Piperazine derivatives can act as antagonists at dopamine and serotonin receptors, blocking the action of these neurotransmitters .
Biochemical Pathways
By blocking neurotransmitter receptors, piperazine derivatives can affect various biochemical pathways involved in neural signaling and potentially influence mood and behavior .
Result of Action
The molecular and cellular effects of “3-Benzoyl-6-ethoxy-4-(4-ethylpiperazin-1-yl)quinoline hydrochloride” would depend on its specific targets and mode of action. If it acts as a neurotransmitter receptor antagonist, it could potentially alter neural signaling and have effects on mood and behavior .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[6-ethoxy-4-(4-ethylpiperazin-1-yl)quinolin-3-yl]-phenylmethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2.ClH/c1-3-26-12-14-27(15-13-26)23-20-16-19(29-4-2)10-11-22(20)25-17-21(23)24(28)18-8-6-5-7-9-18;/h5-11,16-17H,3-4,12-15H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSBIMFTZGTESF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C3C=C(C=CC3=NC=C2C(=O)C4=CC=CC=C4)OCC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzoyl-6-ethoxy-4-(4-ethylpiperazin-1-yl)quinoline hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[1-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]ethyl]-N-methylacetamide](/img/structure/B2638878.png)

![4-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2638882.png)


![N-[2-[[Cyano(cyclopropyl)methyl]amino]-2-oxoethyl]-3,4-difluorobenzamide](/img/structure/B2638887.png)
![5,6-dichloro-N-[1-(furan-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2638888.png)



![8-{[2-(dimethylamino)ethyl]amino}-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2638894.png)
![3-nitro-5H-benzimidazo[1,2-a][3,1]benzothiazine](/img/structure/B2638896.png)

![Tert-butyl 2-(6-bromopyridine-3-carbonyl)-2,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B2638901.png)